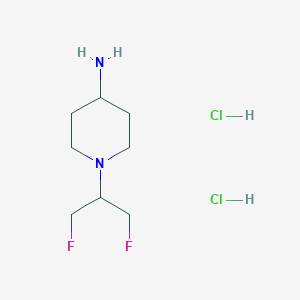
Tritylgadolinium(III)chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tritylgadolinium(III)chloride is a coordination compound that combines the trityl group (triphenylmethyl) with gadolinium(III) chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tritylgadolinium(III)chloride can be synthesized through the reaction of gadolinium(III) chloride with trityl chloride in the presence of a suitable solvent, such as tetrahydrofuran. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound involves the use of high-purity gadolinium(III) chloride and trityl chloride. The reaction is scaled up in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the trityl group is oxidized to form trityl cation.
Reduction: The compound can also be reduced, typically involving the reduction of gadolinium(III) to gadolinium(II).
Substitution: Substitution reactions can occur where the chloride ions are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like triphenylphosphine or ethylenediamine can be used under mild conditions.
Major Products:
Oxidation: Trityl cation and gadolinium(III) oxide.
Reduction: Gadolinium(II) chloride and trityl radical.
Substitution: Complexes with new ligands replacing chloride ions.
Applications De Recherche Scientifique
Tritylgadolinium(III)chloride has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent due to its high magnetic susceptibility.
Medicine: Explored for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of high-performance materials and as a component in advanced electronic devices.
Mécanisme D'action
The mechanism of action of tritylgadolinium(III)chloride involves its interaction with molecular targets through its trityl and gadolinium components. The trityl group can participate in electron transfer reactions, while the gadolinium ion can interact with biological molecules through coordination bonds. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Gadolinium(III) chloride: Shares the gadolinium component but lacks the trityl group, resulting in different chemical properties and applications.
Trityl chloride: Contains the trityl group but lacks gadolinium, making it less suitable for applications requiring magnetic properties.
Gadolinium(III) bromide: Similar to gadolinium(III) chloride but with bromide ions, leading to different reactivity and solubility.
Uniqueness: Tritylgadolinium(III)chloride is unique due to the combination of the trityl group’s organic reactivity and gadolinium’s magnetic properties. This dual functionality makes it particularly valuable in applications requiring both chemical reactivity and magnetic susceptibility.
Propriétés
Formule moléculaire |
C19H15Cl2Gd- |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
dichlorogadolinium;diphenylmethylbenzene |
InChI |
InChI=1S/C19H15.2ClH.Gd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1-15H;2*1H;/q-1;;;+2/p-2 |
Clé InChI |
AMLLBBBVEWVQET-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Gd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)

![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)



![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)




![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B13149594.png)

